(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1464137-20-9
VCID: VC2951525
InChI: InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O
Molecular Formula: C19H17N5O4
Molecular Weight: 379.4 g/mol

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

CAS No.: 1464137-20-9

Cat. No.: VC2951525

Molecular Formula: C19H17N5O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid - 1464137-20-9

Specification

CAS No. 1464137-20-9
Molecular Formula C19H17N5O4
Molecular Weight 379.4 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid
Standard InChI InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m1/s1
Standard InChI Key MZBYOFZABYTSQS-MRXNPFEDSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NNN=N4)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O

Introduction

Physical and Chemical Properties

Molecular Characteristics

Table 2.1: Key Molecular Properties of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

PropertyValue
Molecular FormulaC19H17N5O4
Molecular Weight379.4 g/mol
CAS Number1464137-20-9
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid
InChI KeyMZBYOFZABYTSQS-MRXNPFEDSA-N

The compound's structure combines both hydrophobic elements (the fluorene ring system of the Fmoc group) and hydrophilic portions (the carboxylic acid and tetrazole ring), giving it amphiphilic properties that influence its solubility and interaction with biological systems.

Physical Properties

As a complex organic molecule with aromatic rings and polar functional groups, (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid typically exists as a white to off-white crystalline solid at room temperature. Its physical properties are influenced by both the Fmoc protecting group and the tetrazole ring:

Table 2.2: Physical Properties of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid

PropertyCharacteristic
Physical StateCrystalline solid at room temperature
ColorWhite to off-white
SolubilityLimited in water; soluble in organic solvents like DMF, DMSO
Melting PointLikely >150°C (typical for similar compounds)
UV AbsorptionStrong absorption due to the fluorene ring system

The compound's solubility profile is particularly important for its applications in peptide synthesis, where it must dissolve in the solvents commonly used in solid-phase synthesis protocols.

Chemical Reactivity

The chemical reactivity of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid is determined by its functional groups:

  • Carboxylic acid group: Can undergo esterification, amide formation, and deprotonation. This functionality is crucial for peptide bond formation during peptide synthesis.

  • Fmoc-protected amino group: The Fmoc protection is base-labile and can be selectively removed using bases like piperidine in DMF (typically 20% solution). This property is essential for its use in solid-phase peptide synthesis, where sequential deprotection and coupling steps are required.

  • Tetrazole ring: Functions as a weak acid with a pKa similar to carboxylic acids (approximately 4.5-5.0). The tetrazole can participate in various interactions, including hydrogen bonding, metal coordination, and tautomerization.

The combination of these reactive sites allows (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid to participate in a wide range of chemical transformations, making it a versatile building block for peptide and medicinal chemistry applications.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid typically involves multiple steps starting from appropriately protected amino acid precursors. A common synthetic route might include:

  • Starting with an (R)-configured amino acid with a suitable side chain (e.g., protected asparagine or glutamine)

  • Protection of the alpha-amino group with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Modification of the side chain to introduce a nitrile group

  • Cyclization with an azide source (such as sodium azide) to form the tetrazole ring via [3+2] cycloaddition

  • Final deprotection steps and purification to yield the target compound

The stereochemistry at the alpha carbon is typically maintained throughout the synthesis by starting with the appropriate enantiomer and using reaction conditions that prevent racemization.

Optimization Considerations

The successful synthesis of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid requires careful optimization of several parameters:

Table 3.1: Synthesis Optimization Parameters

ParameterConsiderations
Stereochemical controlPrevention of racemization during Fmoc protection and subsequent steps
Tetrazole formationTemperature and solvent effects on cycloaddition efficiency
PurificationChromatographic techniques for separating closely related impurities
Scale-upProcess modifications needed for larger-scale production
Environmental impactGreen chemistry considerations for sustainable synthesis

The tetrazole formation step often presents the greatest synthetic challenge, requiring careful control of reaction conditions to ensure high yield and purity.

Industrial Production Considerations

For larger-scale production of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid, additional factors must be considered:

  • Cost-effective sourcing of starting materials and reagents

  • Process safety assessments, particularly for the azide-based tetrazole formation step

  • Quality control measures to ensure consistent stereochemical purity

  • Regulatory compliance for compounds intended for pharmaceutical applications

Industrial production would likely employ continuous flow chemistry for the tetrazole formation step to minimize the handling of potentially hazardous azide reagents and improve process control.

Applications in Scientific Research

Drug Development Applications

In drug development, (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid and peptides containing this residue offer several advantages:

Table 4.1: Drug Development Applications

ApplicationAdvantage
Metabolic stabilityTetrazole rings are more resistant to enzymatic degradation than carboxylic acids
BioavailabilityImproved membrane permeability compared to compounds with free carboxylic acids
Target bindingEnhanced hydrogen bonding capabilities can improve affinity for biological targets
PharmacokineticsModified peptides may show extended half-lives in circulation

The tetrazole moiety functions as a bioisostere for carboxylic acid groups, preserving similar acidity and hydrogen bonding capabilities while offering distinct advantages in drug-like properties.

Biochemical Research

Beyond synthetic applications, (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid can contribute to various areas of biochemical research:

  • Development of chemical probes for studying protein-ligand interactions

  • Investigation of enzyme mechanisms through design of transition-state analogs

  • Study of peptide conformations and their relationship to biological activity

  • Creation of modified proteins with novel properties through incorporation of non-natural amino acids

Researchers can use this compound to explore the fundamental aspects of protein structure and function by introducing controlled modifications at specific positions.

Biological Properties and Activity

Mechanism of Action

The biological activity of compounds containing (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid is primarily derived from the tetrazole ring's ability to function as a carboxylic acid bioisostere. This property makes it valuable for creating peptide analogs and enzyme inhibitors with specific mechanisms of action:

  • Enzyme inhibition: Tetrazole-containing peptides can bind to enzyme active sites, particularly those that normally recognize carboxylic acid-containing substrates.

  • Receptor interactions: The tetrazole ring can participate in hydrogen bonding networks similar to carboxylic acids but with different electronic distributions.

  • Metal coordination: Tetrazoles can coordinate with metal ions in metalloenzymes, potentially disrupting catalytic activity.

For biological applications, the Fmoc protecting group would typically be removed, exposing the free amino group for participation in peptide bonds or other interactions.

Structure-Activity Relationships

Understanding the relationship between the structure of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid and its biological activity is essential for rational design of peptide-based drugs and enzyme inhibitors:

Table 5.1: Structure-Activity Relationships

The specific configuration at the alpha carbon (R vs. S) can dramatically affect biological activity, as most natural systems have evolved to recognize L-amino acids (S-configuration).

Comparison with Similar Compounds

To better understand the unique properties of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid, it is valuable to compare it with related compounds:

Table 5.2: Comparison with Related Compounds

CompoundKey DifferencesImplications for Research
Natural L-amino acidsLack tetrazole ring; S-configurationStandard building blocks with well-characterized properties
D-amino acidsR-configuration but lack tetrazoleIncreased resistance to proteolysis; altered binding properties
Tetrazole carboxylic acidsContain tetrazole but not amino functionalityUseful as carboxylic acid bioisosteres but not for peptide incorporation
5-amino-1H-tetrazoleSimpler structure; lacks amino acid backboneBuilding block for other tetrazole derivatives; not useful for peptide synthesis

This comparison highlights the unique combination of features that make (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid valuable for specific research applications .

Current Research Trends

Recent Research Findings

Research involving tetrazole-containing amino acids like (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid has expanded significantly in recent years. Current research trends focus on several key areas:

  • Development of novel peptide-based enzyme inhibitors with enhanced metabolic stability

  • Creation of peptide analogs with improved pharmacokinetic properties

  • Exploration of tetrazole-containing compounds as bioisosteres in medicinal chemistry

  • Investigation of conformational effects of tetrazole incorporation on peptide structure

Research indicates that tetrazole-containing compounds can exhibit improved binding affinities to biological targets, making them valuable candidates in drug discovery efforts. The specific R-configuration of this compound allows for precise spatial orientation when incorporated into larger structures.

Emerging Applications

Several emerging applications for (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid show promise for future development:

Table 6.1: Emerging Applications

Application AreaPotential Impact
Peptide therapeuticsDevelopment of metabolically stable peptide drugs
Enzyme inhibitionDesign of selective inhibitors for disease-relevant enzymes
Protein engineeringCreation of proteins with novel properties through non-natural amino acid incorporation
BioconjugationDevelopment of new methods for attaching molecules to biological structures
Materials scienceDesign of peptide-based materials with unique properties

These applications leverage the unique structural and chemical properties of (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid to address challenges in various scientific fields.

Future Research Directions

Future research involving (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid will likely explore several promising directions:

  • Development of improved synthetic routes with higher yields and stereoselectivity

  • Exploration of novel applications in targeted drug delivery systems

  • Investigation of structure-activity relationships in various biological contexts

  • Creation of peptide libraries containing this non-natural amino acid to discover novel bioactive compounds

  • Application in the development of peptide-based catalysts for chemical transformations

The continued interest in tetrazole-containing compounds for pharmaceutical applications suggests that (R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid will remain an important research tool in coming years.

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